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Compound of Interest |

3-(4-Chlorophenyl)oxetan-3-amine
Compound Name:
hydrochloride
CAS No.: 1245896-06-3
Cat. No.: B3021839

Executive Summary

3-(4-Chlorophenyl)oxetan-3-amine hydrochloride is a high-value pharmacophore building
block used extensively in modern medicinal chemistry. As a 3,3-disubstituted oxetane, it serves
as a critical bioisostere for gem-dimethyl (gem-Me2) and carbonyl groups. Its incorporation into
drug candidates is a strategic maneuver to modulate physicochemical properties—specifically
lowering lipophilicity (LogP) and enhancing metabolic stability—without altering the steric vector
of the parent molecule. This guide details the compound's chemical identity, synthetic
pathways, and application in structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]

The compound exists primarily as a white to off-white solid in its hydrochloride salt form, which
confers improved aqueous solubility compared to the free base.

Table 1: Physicochemical Specifications
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Property Specification

IUPAC Name 3-(4-Chlorophenyl)oxetan-3-amine
hydrochloride

CAS Number 1245782-61-9 (HCI Salt)

Molecular Formula C9H10CINO - HCI

Molecular Weight 220.10 g/mol (Salt); 183.64 g/mol (Free Base)

Appearance White to pale beige crystalline solid

Solubility Soluble in Water, DMSO, Methanol

pKa (Calculated) ~7.5 (Conjugate acid of amine)

Topological Polar Surface Area 35.25 A2 (Free Base)

Structural Significance in Drug Design: The
"Oxetane Effect"[3][7]

The 3,3-disubstituted oxetane ring is not merely a spacer; it is a functional metabolic shield. In
drug discovery, replacing a gem-dimethyl group or a carbonyl moiety with an oxetane ring often
leads to a "magic methyl" effect but with improved solubility.

Mechanistic Advantages

 Lipophilicity Modulation: The oxygen atom in the oxetane ring acts as a hydrogen bond
acceptor, lowering the LogP/LogD of the molecule compared to a carbocyclic analog (e.g.,
cyclobutane or gem-dimethyl).

» Metabolic Stability: The 3-position of the oxetane is sterically hindered and electronically
deactivated, blocking oxidative metabolism (CYP450) that typically attacks benzylic
positions.

o Conformational Control: The rigid square geometry of the oxetane ring restricts the
conformational freedom of the attached phenyl and amine groups, potentially locking the
pharmacophore into a bioactive conformation.
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Visualization: Bioisosteric Relationships

The following diagram illustrates the structural logic behind replacing traditional moieties with
the oxetane scaffold.
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Figure 1: Strategic replacement of gem-dimethyl and carbonyl groups with the oxetane scaffold
to improve drug-like properties.

Synthetic Protocol

The synthesis of 3-amino-3-aryloxetanes is non-trivial due to the strain of the four-membered
ring. The most robust route involves the addition of an organometallic reagent to 3-oxetanone,
followed by a Ritter-type amination.

Core Reagents[4][8]

o Starting Material: 3-Oxetanone (CAS 6704-31-0).
» Nucleophile: 4-Chlorophenylmagnesium bromide (Grignard).

» Nitrogen Source: Chloroacetonitrile (Ritter reaction) or TMS-Azide.

Step-by-Step Methodology
Stage 1: Grignhard Addition (Formation of Tertiary Alcohol)

e Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.

e Solvent: Add anhydrous THF (tetrahydrofuran).
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Reagent: Cool to -78°C. Add 4-Chlorophenylmagnesium bromide (1.0M in Et20, 1.2 equiv)
dropwise.

Addition: Add 3-Oxetanone (1.0 equiv) dissolved in THF slowly to maintain low temperature.
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.
Quench: Quench with saturated NH4CI solution. Extract with EtOAc.

Product:3-(4-Chlorophenyl)oxetan-3-ol. (Purify via silica flash chromatography).

Stage 2: Ritter Reaction (Conversion to Amine)

Direct nucleophilic substitution is difficult on tertiary centers. The Ritter reaction utilizes the

stability of the oxetanyl carbocation.

Activation: Dissolve the tertiary alcohol in acetic acid.
Reagent: Add Chloroacetonitrile (1.5 equiv).
Catalyst: Add concentrated H2SO4 (1.0 equiv) dropwise at 0°C.

Stir: Allow to warm to room temperature (reaction proceeds via the N-chloroacetyl
intermediate).

Cleavage: To remove the chloroacetyl group, add Thiourea (1.2 equiv) and reflux in
Ethanol/Acetic acid for 3-5 hours.

Workup: Basify with NaOH (1M) to pH >10. Extract the free amine with DCM.

Salt Formation: Treat the organic layer with HCI in Dioxane (4M) to precipitate 3-(4-
Chlorophenyl)oxetan-3-amine hydrochloride. Filter and dry.

Visualization: Synthetic Pathway
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Figure 2: Synthetic route via Grignard addition and Ritter amination.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic.
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Nucleus Solvent Shift (6 ppm) Multiplicity Assignment
NH3+
1H NMR DMSO-d6 9.10 Broad Singlet (Ammonium
protons)
) Aromatic Protons
1H NMR DMSO-d6 7.60-7.45 Multiplet
(4-Cl-Phenyl)
Doublet (J ~6.5 Oxetane Ring
1H NMR DMSO-d6 4.95
Hz) CH2 (a)
Doublet (J ~6.5 Oxetane Ring
1H NMR DMSO-d6 4.80
Hz) CH2 (b)
Aromatic
13C NMR DMSO-d6 138.5, 134.2 Singlets ipso/para
carbons
Aromatic
13C NMR DMSO-d6 129.5, 127.8 Doublets ortho/meta
carbons
) Oxetane CH2
13C NMR DMSO-d6 82.5 Triplet
carbons
] Quaternary C3
13C NMR DMSO-d6 58.0 Singlet
carbon

Handling, Stability, and Safety

Storage Protocols

Hygroscopicity: The HCI salt is moderately hygroscopic. Store in a desiccator or under inert

gas (Argon/Nitrogen).

Temperature: Store at 2-8°C for long-term stability.

Stability: The oxetane ring is stable under basic and neutral conditions but can undergo ring-

opening (polymerization) under strong Lewis acidic conditions if not controlled.
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Safety Hazards[7]

GHS Classification: Warning.

H302: Harmful if swallowed.

H315/H319: Causes skin and serious eye irritation.

PPE: Wear nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid
inhalation of dust.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Monograph: 3-(4-Chlorophenyl)oxetan-3-
amine Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3021839#3-4-chlorophenyl-oxetan-3-amine-
hydrochloride-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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